molecular formula C9H9F3O3 B2493924 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol CAS No. 886500-30-7

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol

Cat. No.: B2493924
CAS No.: 886500-30-7
M. Wt: 222.163
InChI Key: DKVZUQJDAINLSM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C9H9F3O3. It is a benzyl alcohol derivative characterized by the presence of methoxy and trifluoromethoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)benzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

[2-methoxy-4-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVZUQJDAINLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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